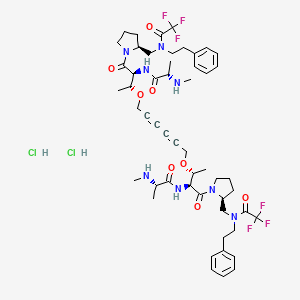

(2S)-2-(methylamino)-N-[(2S,3R)-3-[6-[(2R,3S)-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-4-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]oxyhexa-2,4-diynoxy]-1-oxo-1-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]propanamide;dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

AEG 40730 dihydrochloride is a small molecule inhibitor that targets Inhibitor of Apoptosis Proteins (IAPs) []. IAPs are a family of proteins that regulate cell death (apoptosis) by inhibiting caspases, enzymes essential for the apoptotic process. AEG 40730 dihydrochloride specifically binds to the BIR3 domain of certain IAP members, including cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP), with high affinity (nanomolar range) []. This binding disrupts the IAP-mediated inhibition of caspases, thereby promoting cell death in cancer cells.

Impact on Cancer Cell Survival

Studies have demonstrated that AEG 40730 dihydrochloride can reduce the protein levels of cIAP1, cIAP2, and XIAP in human breast cancer cells (MDA-MB-231) []. This decrease in IAPs makes cancer cells more susceptible to apoptosis. Additionally, AEG 40730 dihydrochloride has been shown to induce apoptosis on its own and can further enhance the apoptotic effects of tumor necrosis factor (TNF) and TNF-related apoptosis-inducing ligand (TRAIL) in different cancer cell lines [].

The compound (2S)-2-(methylamino)-N-[(2S,3R)-3-[6-[(2R,3S)-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-4-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]oxyhexa-2,4-diynoxy]-1-oxo-1-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]propanamide;dihydrochloride is a complex organic molecule featuring multiple functional groups and stereocenters. Its structure indicates potential pharmacological activity due to the presence of amine and amide functionalities, which are often associated with biological interactions.

- Nucleophilic Substitution: The amine groups can act as nucleophiles in reactions with electrophiles.

- Acylation Reactions: The presence of amide bonds allows for acylation reactions, which can modify the compound's properties.

- Deprotonation: The methylamino group can be deprotonated to form a more reactive species that can engage in further chemical transformations.

While specific biological activity data for this compound may not be readily available in the literature, compounds with similar structures often exhibit:

- Antimicrobial Properties: Due to the presence of nitrogen-containing groups.

- Cytotoxic Effects: Similar compounds have shown activity against cancer cell lines.

- Neuroactive Effects: The structure suggests potential interactions with neurotransmitter systems.

The synthesis of such complex compounds typically involves several steps:

- Multi-step Synthesis: Utilizing various organic reactions such as coupling, acylation, and cyclization.

- Chiral Resolution: Given the stereocenters, methods for chiral resolution may be necessary to obtain the desired enantiomer.

- Automated Synthesis Platforms: Recent advancements in automated synthesis development platforms could facilitate the synthesis by optimizing reaction conditions and improving yields .

The applications of this compound could span several fields:

- Pharmaceutical Development: Potential use as a drug candidate targeting specific diseases.

- Biochemical Research: As a tool compound in studies involving enzyme interactions or cellular pathways.

- Material Science: Possible applications in creating functionalized materials or coatings.

Interaction studies are crucial for understanding the biological implications of this compound:

- Binding Affinity Tests: Evaluating how well the compound binds to specific biological targets (e.g., receptors or enzymes).

- In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics in animal models to determine efficacy and safety profiles.

- Molecular Docking Studies: Computational studies could predict potential interactions with target proteins based on its structure .

Similar Compounds

Several compounds share structural similarities with this molecule, which may provide insight into its uniqueness:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Compound A | Contains amide and phenylethyl groups | Anticancer properties |

| Compound B | Similar backbone with variations in side chains | Antimicrobial activity |

| Compound C | Includes trifluoroacetyl modifications | Neuroactive effects |

Uniqueness

This compound's complexity arises from its multiple stereocenters and functional groups that may not be present in simpler analogs, potentially leading to unique biological activities not observed in other compounds.